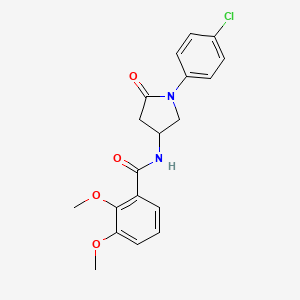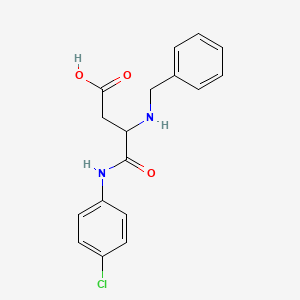
2-((2,4-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,4-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a difluorophenyl group, an amino group, an oxoethyl group, and a methylthiophene carboxylate group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-difluoroaniline with ethyl oxalyl chloride to form the corresponding oxamide. This intermediate is then reacted with 3-methylthiophene-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures the consistent quality and yield of the final product.
化学反応の分析
Types of Reactions
2-((2,4-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or oxo groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
科学的研究の応用
2-((2,4-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of 2-((2,4-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to trigger specific biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: A compound with a similar aromatic structure but different functional groups, used in the synthesis of benzimidazoles.
4-Methoxyphenethylamine: Another aromatic compound with different substituents, used in the synthesis of various organic molecules.
Uniqueness
2-((2,4-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is unique due to its combination of difluorophenyl, amino, oxoethyl, and methylthiophene carboxylate groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
IUPAC Name |
[2-(2,4-difluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3S/c1-8-4-5-21-13(8)14(19)20-7-12(18)17-11-3-2-9(15)6-10(11)16/h2-6H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMZFDPDZFDRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2711945.png)
![1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2711947.png)
![1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride](/img/structure/B2711949.png)

![Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2711952.png)



![methyl 3-[(2Z)-2-[(dimethylamino)methylidene]-3-oxobutanamido]thiophene-2-carboxylate](/img/structure/B2711959.png)

![(e)-1-Methyl-3-(2-nitrovinyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2711961.png)

![(6-Methoxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2711964.png)
![1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide](/img/structure/B2711967.png)
